molecular formula C21H25FN2O3S B6121759 N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B6121759
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: MNEIIUHZNWUQKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CCG-63802, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. This compound has been shown to have promising effects in the treatment of various diseases, including cancer and neurodegenerative disorders. In

Wirkmechanismus

The mechanism of action of N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of the Hedgehog signaling pathway. This pathway plays a critical role in the development and maintenance of various tissues in the body, including the nervous system and the skin. Abnormal activation of the Hedgehog pathway has been implicated in the development of various types of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of the Hedgehog pathway by binding to a protein called Smoothened, which is involved in the activation of the pathway.
Biochemical and Physiological Effects
N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in cancer cells. In neurodegenerative disorder research, N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for the Hedgehog signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways in the body. However, one limitation of using N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for research involving N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent analogs of the compound that may be more effective in inhibiting the Hedgehog signaling pathway. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide and its potential use in clinical settings.

Synthesemethoden

The synthesis of N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a multistep process, starting with the reaction of cyclohexylamine with 4-fluorobenzyl chloride to form N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)glycinamide. This intermediate is then reacted with phenylsulfonyl chloride to obtain the final product, N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in drug development. It has been shown to have promising effects in the treatment of various diseases, including cancer and neurodegenerative disorders. In cancer research, N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been found to inhibit the activity of the Hedgehog signaling pathway, which is involved in the growth and progression of various types of cancer. In neurodegenerative disorder research, N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c22-18-13-11-17(12-14-18)15-24(28(26,27)20-9-5-2-6-10-20)16-21(25)23-19-7-3-1-4-8-19/h2,5-6,9-14,19H,1,3-4,7-8,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEIIUHZNWUQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.